1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Urea formation: The final step involves the reaction of the fluorophenyl-oxadiazole intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[(4-chlorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 1-[(4-bromophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 1-[(4-methylphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- Reactivity: The fluorine atom can influence the reactivity of the compound, making it more or less reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities and potency compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-8-16-11(19-17-8)7-15-12(18)14-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVQNKOFRTYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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